molecular formula C10H15N3O3S B2816391 Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate CAS No. 2411261-87-3

Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate

Cat. No.: B2816391
CAS No.: 2411261-87-3
M. Wt: 257.31
InChI Key: PHRUINONZFVPRT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, an azetidine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxadiazole ring or the azetidine ring.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield modified azetidine or oxadiazole derivatives.

Scientific Research Applications

Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole moiety can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate: Similar structure but with an oxo group instead of a sulfanylidene group.

    Tert-butyl 3-(2-amino-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate: Contains an amino group instead of a sulfanylidene group.

Uniqueness

The presence of the sulfanylidene group in tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and biological applications.

Properties

IUPAC Name

tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-10(2,3)16-9(14)13-4-6(5-13)7-11-12-8(17)15-7/h6H,4-5H2,1-3H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRUINONZFVPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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